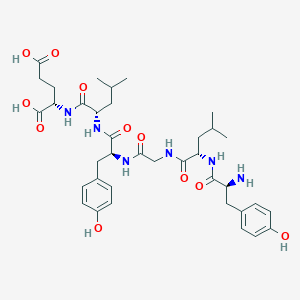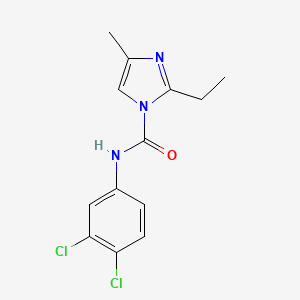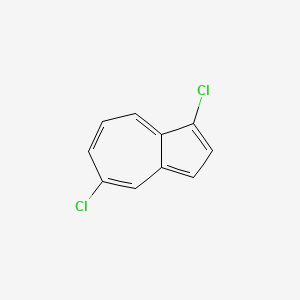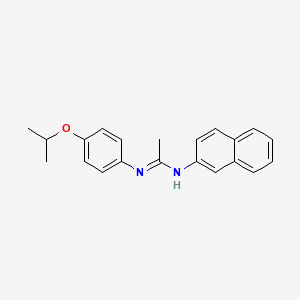
N-naphthalen-2-yl-N'-(4-propan-2-yloxyphenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a phenyl group with a propan-2-yloxy substituent, and an ethanimidamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the ethanimidamide group through a series of condensation reactions. The phenyl group with the propan-2-yloxy substituent is then attached using nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imidamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, while in materials science, it may enhance the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
- N-naphthalen-2-yl-benzamide
- 4-hexyl-N-naphthalen-2-yl-benzamide
- N-naphthalen-2-yl-succinamic acid 2-(4-bromo-phenyl)-2-oxo-ethyl ester
Uniqueness
N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity, stability, and potential for diverse applications. Its structural complexity allows for fine-tuning of its properties, making it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
84308-89-4 |
|---|---|
Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-N'-(4-propan-2-yloxyphenyl)ethanimidamide |
InChI |
InChI=1S/C21H22N2O/c1-15(2)24-21-12-10-19(11-13-21)22-16(3)23-20-9-8-17-6-4-5-7-18(17)14-20/h4-15H,1-3H3,(H,22,23) |
InChI Key |
CMSIEHRMDUVLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N=C(C)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


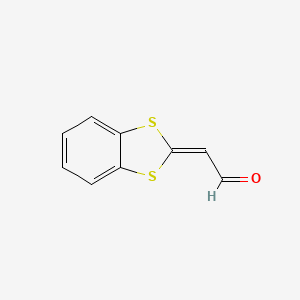


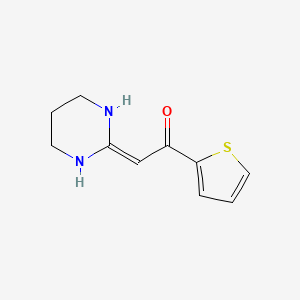
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
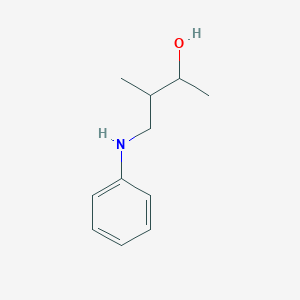


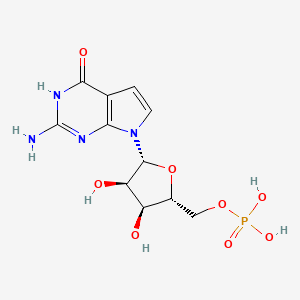

![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
